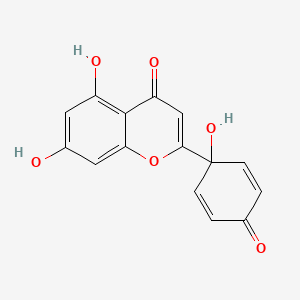
Protoapigenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protoapigenone is a natural product found in Macrothelypteris torresiana with data available.
Applications De Recherche Scientifique
Cytotoxicity Studies
Protoapigenone has been tested against several human cancer cell lines, demonstrating varying degrees of cytotoxicity:
Structure-Activity Relationship
Research indicates that modifications to the this compound structure can enhance its anticancer properties. For example, the introduction of alkyl side chains has been shown to improve cytotoxicity against specific cancer cell lines .
Antiviral Activity
Recent studies have highlighted this compound's potential as an antiviral agent:
- Inhibition of Epstein-Barr Virus : this compound derivatives have shown significant antiviral activity against the Epstein-Barr virus (EBV), particularly the 1′-O-isopropyl ether variant, which demonstrated a selectivity ratio of 73 times more antiviral than cytotoxic effects .
- Mechanism : The antiviral action is linked to the inhibition of EBV lytic proteins, suggesting potential for development into therapeutic agents against viral infections .
Comparison with Other Flavonoids
This compound exhibits unique pharmacological properties compared to other flavonoids due to its distinct structural features, such as the presence of a p-quinol moiety on its B-ring, which may contribute to its enhanced bioactivity .
In Vivo Studies
In vivo experiments have confirmed this compound's efficacy in tumor growth inhibition without major side effects:
- Prostate Cancer Model : In xenograft studies using nude mice, this compound significantly inhibited prostate tumor growth while inducing apoptosis in tumor tissues through activation of MAPK pathways .
- Ovarian Cancer Model : The compound selectively inhibited ovarian cancer cell growth both in vitro and in vivo, indicating its therapeutic potential beyond breast and prostate cancers .
Synthesis and Derivatives
The development of a one-step synthesis method for this compound from apigenin has facilitated further research into its derivatives, leading to enhanced anticancer activities and novel applications in drug design .
Propriétés
Formule moléculaire |
C15H10O6 |
|---|---|
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-7,17-18,20H |
Clé InChI |
DLMOVPAUHQQYHA-UHFFFAOYSA-N |
SMILES |
C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
SMILES canonique |
C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Synonymes |
protoapigenone WYC02 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















